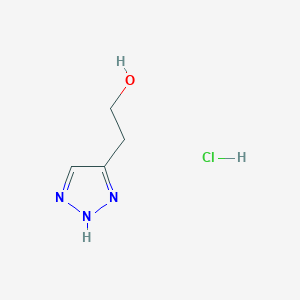

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride

Description

2-(1H-1,2,3-Triazol-4-yl)ethan-1-ol hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole ring linked to an ethanol moiety, with a hydrochloride salt enhancing its solubility. The triazole core, known for its stability and hydrogen-bonding capacity, is synthetically accessible via click chemistry methodologies . This compound’s molecular formula is C₄H₈ClN₃O, with a molecular weight of 149.58 g/mol and a purity of ≥95% . Its structural simplicity and polar hydroxyl group make it a versatile intermediate in pharmaceutical and materials science, particularly for further functionalization or as a ligand in metal coordination chemistry.

Properties

IUPAC Name |

2-(2H-triazol-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c8-2-1-4-3-5-7-6-4;/h3,8H,1-2H2,(H,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANZZLYCCNHPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds efficiently in aqueous solutions . The general steps are as follows:

- Preparation of the azide precursor.

- Reaction of the azide with an alkyne in the presence of a copper catalyst.

- Purification of the resulting triazole compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods that allow for the introduction of the triazole moiety, which is crucial for its biological activity. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For example, derivatives of triazole compounds have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating promising results .

Anticancer Properties

The triazole scaffold has also been explored for its anticancer potential. Some derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related compounds indicate that they can target specific cancer pathways, making them candidates for further development in cancer therapeutics .

Agricultural Applications

Triazole compounds are widely recognized in agriculture as fungicides due to their ability to inhibit fungal growth. The application of this compound in crop protection could provide an effective means to combat fungal diseases affecting plants. Its efficacy against various phytopathogens suggests a potential role in integrated pest management strategies .

Material Science Applications

The unique properties of triazole compounds make them suitable for use in material science. Their ability to form coordination complexes with metals allows for applications in catalysis and as ligands in coordination chemistry. Additionally, the incorporation of triazole units into polymers can enhance material properties such as thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and salt forms:

Key Observations :

- Substituent Effects: Piperidine and azetidine groups introduce nitrogen-rich heterocycles, enhancing interactions with biological targets (e.g., enzymes, receptors) . Branched alcohols (e.g., propan-2-ol in ) reduce polarity compared to ethanol.

- Salt Form: Dihydrochloride salts (e.g., ) improve aqueous solubility, while mono-hydrochloride salts balance solubility and crystallinity.

- Molecular Weight : Bulkier analogues (e.g., , MW 246.74) exhibit higher lipophilicity, impacting membrane permeability in drug design.

Physicochemical Properties

- Solubility: The dihydrochloride salt in likely has superior water solubility (>500 mg/mL) compared to mono-hydrochloride derivatives. The target compound’s smaller size (149.58 g/mol) suggests moderate solubility (~100–200 mg/mL).

- Thermal Stability : Triazole derivatives generally decompose above 200°C. Piperidine-containing compounds () may exhibit higher melting points due to rigid amine rings.

- Hygroscopicity : Hydroxyl-bearing compounds (e.g., target, ) may absorb moisture, necessitating anhydrous storage.

Biological Activity

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol hydrochloride (CAS No. 2138388-61-9) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C4H8ClN3O

- Molecular Weight : 149.58 g/mol

- CAS Number : 2138388-61-9

Synthesis Methods

The synthesis of triazole derivatives, including this compound, often involves cycloaddition reactions. A common method includes the reaction of azides with alkynes under copper(I) catalysis, which is known as the "click reaction" . This method has been optimized to yield high purity and efficiency.

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. Specifically, compounds containing the triazole moiety have demonstrated effectiveness against resistant strains of bacteria and fungi, making them candidates for further development in antibiotic therapies .

Anticancer Potential

Recent research highlights the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various types of cancer, including breast and liver cancer. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Example A | MDA-MB-231 (Breast) | 7.2 ± 0.56 |

| Example B | HepG2 (Liver) | 11.0 ± 0.28 |

Anti-inflammatory Effects

Some studies also report anti-inflammatory activities associated with triazole derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes . The inhibition rates vary among different triazole derivatives.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The results showed that it induced apoptosis in MDA-MB-231 cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution reactions under standard alcohol transformation conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, 0°C → RT | 2-(1H-1,2,3-triazol-4-yl)ethyl tosylate | 78% | |

| Mitsunobu Reaction | DIAD, PPh₃, THF, azide nucleophile | Triazole-linked alkyl azide | 65% |

Key Findings :

-

Tosylation enhances leaving-group ability for subsequent SN2 reactions with amines or thiols.

-

Mitsunobu conditions enable stereospecific substitutions, useful for synthesizing azide derivatives.

Oxidation and Reduction

The ethanol side chain is redox-active, while the triazole ring remains stable under mild conditions.

Key Findings :

-

Chromium-based oxidants selectively convert the hydroxyl group to a ketone without affecting the triazole.

-

Hydrogenation fails to reduce the triazole ring, confirming its aromatic stability .

Cycloaddition and Coordination Chemistry

The triazole ring participates in metal coordination and Huisgen cycloadditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu(I)-Catalyzed Click | Propargyl brom |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.